Superior Signal-to-Noise Detection in High Tryptophan Background via Red-Edge Excitation
7-Azatryptophan enables collection of emission signal from a target protein in a high tryptophan background via red-edge excitation due to its red-shifted absorption spectrum [1]. In mannitol permease (EIImtl) studies, the change in emission signal upon mannitol binding was −28% with 7-azatryptophan-substituted enzyme, representing a 4-fold larger signal change compared to the same enzyme containing natural tryptophan [1]. This property is unique among tryptophan analogs and directly addresses the fundamental limitation of tryptophan fluorescence in complex biological matrices.
| Evidence Dimension | Emission signal change upon ligand binding (mannitol) |
|---|---|
| Target Compound Data | −28% signal change |
| Comparator Or Baseline | Natural tryptophan-containing EIImtl: −7% signal change |
| Quantified Difference | 4-fold larger signal change with 7-azatryptophan |
| Conditions | Purified EIImtl enzyme in E. coli membrane protein system; red-edge excitation |
Why This Matters
This 4-fold sensitivity enhancement enables monitoring of membrane protein-ligand interactions in vesicles and living cells without protein purification, a capability that cannot be achieved with native tryptophan or most other tryptophan analogs.
- [1] Broos, J., ter Veld, F., & Robillard, G. T. (1999). Membrane Protein−Ligand Interactions in Escherichia coli Vesicles and Living Cells Monitored via a Biosynthetically Incorporated Tryptophan Analogue. Biochemistry, 38(31), 9798–9803. View Source
